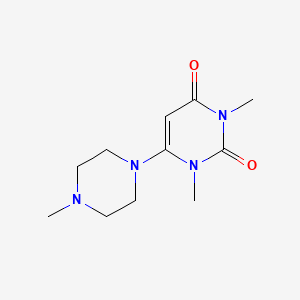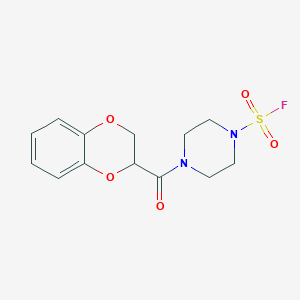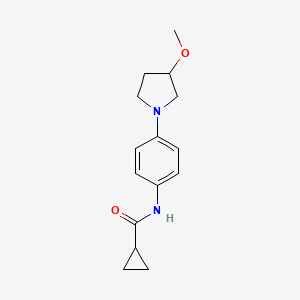![molecular formula C22H28ClN3O B2373929 N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 301194-37-6](/img/structure/B2373929.png)
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H28ClN3O and its molecular weight is 385.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties :
- A study by Mehta et al. (2019) focused on derivatives of a similar compound. They found that certain compounds displayed significant antimicrobial activity and moderate anticancer activity. This suggests potential applications in treating infections and cancer (Mehta et al., 2019).
Central Nervous System Agents :
- Verma et al. (2017) synthesized derivatives of a related compound, evaluating them as CNS agents. Molecular docking studies indicated that these compounds could bind to the GABAA receptor, suggesting their potential as anxiolytic and muscle relaxant agents (Verma et al., 2017).
Synthesis and Process Development :
- A study by Guillaume et al. (2003) detailed a practical process for synthesizing a related compound, showing the relevance of these compounds in chemical process development and manufacturing (Guillaume et al., 2003).
VEGFR-2 Inhibitors and Antiproliferative Agents :
- Hassan et al. (2021) synthesized derivatives with antiproliferative activity, targeting VEGFR-2, a key molecule in cancer progression. This indicates potential uses in cancer therapeutics (Hassan et al., 2021).
Acetylcholinesterase Inhibitors :
- Yurttaş et al. (2013) synthesized and screened compounds for activity against acetylcholinesterase, an enzyme relevant in neurological disorders. This suggests possible applications in treating neurodegenerative diseases (Yurttaş et al., 2013).
Potential Pesticides :
- Research by Olszewska et al. (2011) characterized derivatives as potential pesticides, indicating applications in agriculture and pest control (Olszewska et al., 2011).
ACAT-1 Inhibitors :
- A study by Shibuya et al. (2018) identified a compound as a potent ACAT-1 inhibitor, suggesting therapeutic uses in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antibacterial, Antifungal, and Anthelmintic Activity :
- Khan et al. (2019) synthesized derivatives with significant antibacterial, antifungal, and anthelmintic activities, indicating potential in combating various infections (Khan et al., 2019).
Anticancer Activity Against Breast Cancer Cells :
- Yurttaş et al. (2014) investigated derivatives for anticancer activities against breast cancer cells, highlighting potential uses in oncology (Yurttaş et al., 2014).
Allosteric Enhancers of A1 Adenosine Receptor :
- Romagnoli et al. (2008) synthesized and evaluated compounds as allosteric enhancers of the A1 adenosine receptor, suggesting potential in modulating receptor activity for therapeutic purposes (Romagnoli et al., 2008).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O/c1-2-3-5-18-8-10-20(11-9-18)24-22(27)17-25-12-14-26(15-13-25)21-7-4-6-19(23)16-21/h4,6-11,16H,2-3,5,12-15,17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTOBDPGELMOFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2373852.png)

![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)


![3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2373865.png)
![N-[(4-methylphenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2373867.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)
